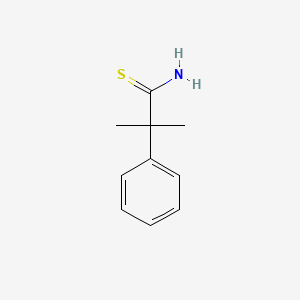
2-Methyl-2-phenylpropanethioamide
Overview
Description
2-Methyl-2-phenylpropanethioamide is a chemical compound with the molecular formula C10H13NS and a molecular weight of 179.28 g/mol . It is intended for research use only and is not suitable for human or veterinary use .
Synthesis Analysis
While there is no direct information available on the synthesis of this compound, a related compound, 2-methyl-2′-phenylpropionic acid derivatives, has been synthesized using a process that could potentially be adapted .Molecular Structure Analysis
The molecular structure of this compound consists of a thioamide group attached to a phenyl group and a methyl group . The InChI code for this compound is 1S/C10H13NS/c1-10(2,9(11)12)8-6-4-3-5-7-8/h3-7H,1-2H3,(H2,11,12) .. It should be stored at a temperature of 4 degrees Celsius . The compound’s InChI code is 1S/C10H13NS/c1-10(2,9(11)12)8-6-4-3-5-7-8/h3-7H,1-2H3,(H2,11,12) .
Scientific Research Applications
Chemoselective Synthesis and Biological Activities
Research has explored chemoselective reactions of compounds containing multiple nucleophilic centers, leading to the synthesis of chiral compounds such as hexahydro-4-pyrimidinones and oxazolidines. These compounds have been studied for their potential in various applications, including medicinal chemistry and materials science (C. Hajji et al., 2002).
Anticancer and Antimicrobial Properties
Several studies focus on the synthesis of derivatives of related compounds to evaluate their anticancer and antimicrobial activities. For instance, derivatives of carboxyterfenadine have been synthesized and tested for their antihistaminic and anticholinergic activity, which could suggest potential applications in developing new therapeutic agents (M. Arayne et al., 2017). Additionally, new series of thiazole and thiadiazole derivatives have been designed and synthesized, showing potent anticancer activities (S. M. Gomha et al., 2017).
Corrosion Inhibition and Material Science Applications
Compounds containing sulfur donors, like 2-Methyl-2-phenylpropanethioamide, have been investigated for their potential as corrosion inhibitors. A study on Schiff base compounds containing oxygen, nitrogen, and sulfur donors demonstrated significant inhibitory efficiency, highlighting their potential applications in corrosion protection (H. D. Leçe et al., 2008).
Enhancement of UV-Curing Processes
Research into UV-curing applications has identified compounds similar to this compound as effective synergists, capable of reducing the effect of oxygen inhibition in UV-curing processes. This has implications for the development of more efficient UV-curable coatings and adhesives (N. Arsu, 2002).
Safety and Hazards
2-Methyl-2-phenylpropanethioamide is labeled with the GHS07 pictogram and has the signal word "Warning" . It has several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .
Properties
IUPAC Name |
2-methyl-2-phenylpropanethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NS/c1-10(2,9(11)12)8-6-4-3-5-7-8/h3-7H,1-2H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQJIACSHPWLGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



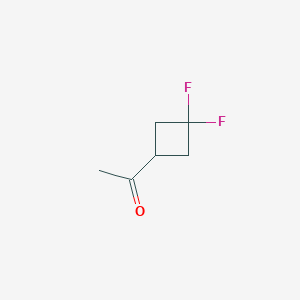
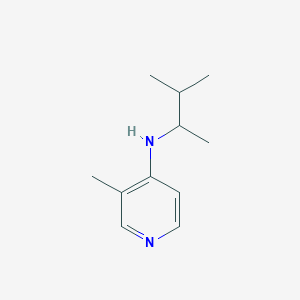
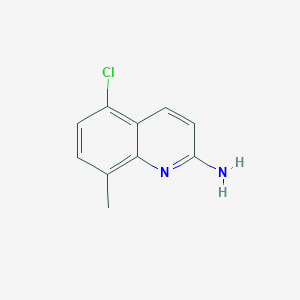

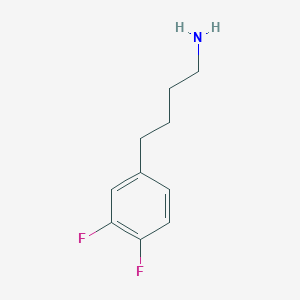
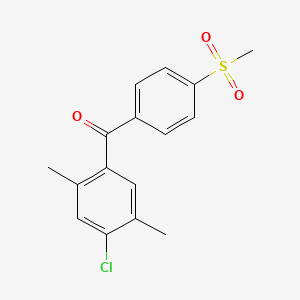
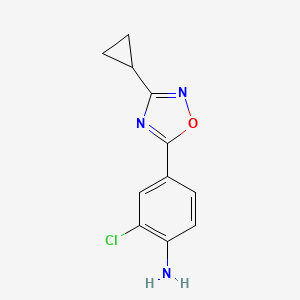
![2-Methyl-1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-2-carboxylic acid](/img/structure/B1427179.png)
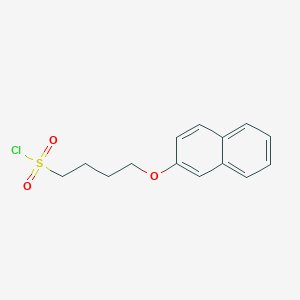
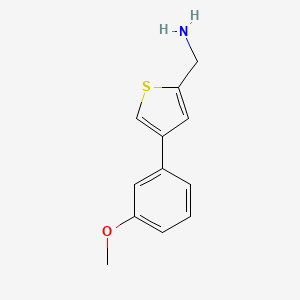

![1,2,3,4,6,7,8,9-Octahydrobenzo[4,5]imidazo[1,2-a]pyridin-2-amine](/img/structure/B1427187.png)
![N-[1-(5-methylthiophen-2-yl)propan-2-yl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B1427188.png)
